molecular formula C5H5ClN4O2 B1506585 3-Chloro-4-hydrazinyl-5-nitropyridine CAS No. 90927-90-5

3-Chloro-4-hydrazinyl-5-nitropyridine

Cat. No.: B1506585
CAS No.: 90927-90-5
M. Wt: 188.57 g/mol
InChI Key: WUFJWDPARCLQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydrazinyl-5-nitropyridine is a chemical compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=C(C(=C(C=N1)Cl)NN)N+[O-] . This notation provides a way to represent the structure of the molecule in text format.


Physical and Chemical Properties Analysis

This compound is sparingly soluble, with a solubility of 16 g/L at 25 ºC . It has a density of 1.667±0.06 g/cm3 at 20 ºC and 760 Torr .

Properties

IUPAC Name

(3-chloro-5-nitropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-3-1-8-2-4(10(11)12)5(3)9-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFJWDPARCLQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717309
Record name 3-Chloro-4-hydrazinyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90927-90-5
Record name 3-Chloro-4-hydrazinyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-hydrazinyl-5-nitropyridine
Reactant of Route 2
3-Chloro-4-hydrazinyl-5-nitropyridine
Reactant of Route 3
3-Chloro-4-hydrazinyl-5-nitropyridine
Reactant of Route 4
3-Chloro-4-hydrazinyl-5-nitropyridine
Reactant of Route 5
3-Chloro-4-hydrazinyl-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-hydrazinyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.